Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride
Description
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride is a deuterated derivative of a pyridinium-based acetate salt. The compound features a pyridine ring fully deuterated at the 2,3,4,5,6 positions, substituted with an ethyl acetate group at the 1-position, and paired with a chloride counterion. Deuterated compounds like this are critical in isotopic labeling for nuclear magnetic resonance (NMR) spectroscopy and metabolic studies, where deuterium substitution enhances stability and reduces metabolic degradation rates compared to their non-deuterated analogs.
Properties
Molecular Formula |
C9H12ClNO2 |
|---|---|
Molecular Weight |
206.68 g/mol |
IUPAC Name |
ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride |
InChI |
InChI=1S/C9H12NO2.ClH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1/i3D,4D,5D,6D,7D; |
InChI Key |
BKXBKDMTXGKPHE-BQAHAFBHSA-M |
Isomeric SMILES |
[2H]C1=C(C(=[N+](C(=C1[2H])[2H])CC(=O)OCC)[2H])[2H].[Cl-] |
Canonical SMILES |
CCOC(=O)C[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride typically involves the deuteration of pyridine followed by quaternization and esterification reactions. The general steps are as follows:
Deuteration of Pyridine: Pyridine is treated with deuterium gas (D₂) in the presence of a catalyst such as palladium on carbon (Pd/C) to replace the hydrogen atoms with deuterium.
Quaternization: The deuterated pyridine is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate (K₂CO₃) to form the quaternary ammonium salt.
Formation of Chloride Salt: The quaternary ammonium salt is treated with hydrochloric acid (HCl) to form the chloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion can be replaced by other nucleophiles like hydroxide (OH⁻) or cyanide (CN⁻).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products like alcohols or nitriles.
Scientific Research Applications
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of deuterated drugs with improved metabolic stability.
Industry: Utilized in the synthesis of advanced materials, including polymers and catalysts, where deuterium incorporation can enhance performance and durability.
Mechanism of Action
The mechanism of action of ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride involves its interaction with molecular targets such as enzymes and receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, leading to altered biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Ethyl Acetate Derivatives
The provided evidence includes several ethyl acetate derivatives with heterocyclic or aromatic substitutions, offering a basis for comparison:

Key Structural Differences :
- The target deuterated compound replaces hydrogen with deuterium on the pyridine ring, increasing molecular weight by ~5 g/mol (assuming non-deuterated formula: C₉H₁₂ClNO₂).
- Unlike carbazole or imidazole derivatives in the evidence, the pyridinium core in the target compound introduces a permanent positive charge, enhancing solubility in polar solvents compared to neutral analogs like those in .
Deuterium-Specific Properties
Deuterium incorporation is known to:
- Increase metabolic stability : The kinetic isotope effect slows enzymatic cleavage of C–D bonds, extending half-life in biological systems.
- Enhance NMR resolution : Deuterium-labeled compounds reduce signal overlap in ¹H NMR spectra, aiding structural elucidation.
- Modify physical properties: Higher density and altered melting/boiling points compared to non-deuterated analogs.
Research Implications and Gaps
- Synthetic challenges : Deuterated precursors and reaction optimization (e.g., avoiding proton-deuterium exchange) remain critical hurdles.
Biological Activity
Ethyl 2-(2,3,4,5,6-pentadeuteriopyridin-1-ium-1-yl)acetate;chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical structure and properties:
- Molecular Formula : C11H14D5ClN2O2
- Molecular Weight : Approximately 240.76 g/mol
- CAS Number : Not specified in available literature.
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit antimicrobial activities. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance:
- Case Study : A study on related pyridine derivatives demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties 1.
Anticancer Activity
Pyridine-based compounds have been explored for their anticancer properties. This compound's potential in cancer treatment is supported by:
- Mechanism of Action : It is hypothesized that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .
- Research Findings : In vitro studies have indicated that related compounds can inhibit tumor growth in various cancer cell lines .
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | 5-Chloropyridine derivatives | Inhibition of E. coli and S. aureus |
| Anticancer | Pyridine analogs | Induction of apoptosis in cancer cells |
| Neuroprotective | Similar pyridine structures | Protection against neuronal damage |
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes critical for microbial survival or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

